molecular formula C18H19NO3 B14954916 (4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine

(4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine

Cat. No.: B14954916
M. Wt: 297.3 g/mol
InChI Key: KMKVSUIYHCNBFU-HTXNQAPBSA-N
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Description

(4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a tert-butyl group and a hydroxyimine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst such as SiO2 nanoparticles . This reaction is often carried out under solvent-free conditions, making it environmentally friendly. The reaction conditions usually involve moderate temperatures and short reaction times, resulting in high yields and minimal by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and green chemistry principles can further optimize the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

(4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimine group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amine derivatives.

Scientific Research Applications

(4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: It can be used in the development of new materials with specific properties, such as UV absorbers and antioxidants.

Mechanism of Action

The mechanism of action of (4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine involves its interaction with specific molecular targets. The hydroxyimine group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways involved in oxidative stress and inflammation, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Furocoumarins: These compounds share a similar furochromene core and have been studied for their biological activities.

    Benzofurans: These compounds have a similar fused ring structure and exhibit various pharmacological properties.

Uniqueness

What sets (4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine apart is its unique combination of a tert-butyl group and a hydroxyimine moiety. This combination enhances its stability and reactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(NE)-N-(14-tert-butyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-ylidene)hydroxylamine

InChI

InChI=1S/C18H19NO3/c1-18(2,3)14-9-21-15-8-16-12(7-13(14)15)10-5-4-6-11(10)17(19-20)22-16/h7-9,20H,4-6H2,1-3H3/b19-17+

InChI Key

KMKVSUIYHCNBFU-HTXNQAPBSA-N

Isomeric SMILES

CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCC4)/C(=N\O)/O3

Canonical SMILES

CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCC4)C(=NO)O3

Origin of Product

United States

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